

Fumonisin B2-13C34 inter-day intra-day precision validation

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Compound Focus: Fumonisin B2-13C34

CAS No.: 1217481-36-1

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Precision Data from Validation Studies

The table below summarizes precision data for Fumonisin B2 (FB2) and its internal standard from recent scientific literature:

Matrix	Analytes	Intra-Day Precision (RSD%)	Inter-Day Precision (RSD%)	Spiked Concentration(s)	Citation
Chicken Feed & Excreta	FB1, FB2, FB3, HFB1, HFB2, HFB3	3.9% - 18.9% (Overall method precision)	Not explicitly stated	Low, medium, high levels [1]	
Human Urine	18 mycotoxin biomarkers (incl. FB1, FB2, FB3)	0.5% - 8.7%	2.4% - 13.4%	Not specified for individual analytes [2]	
Broiler Chicken Plasma	FB1, FB2, pHFB1a, pHFB1b, HFB1	Within specified ranges (fulfilled validation criteria)	Within specified ranges (fulfilled validation criteria) [3]	1–500 ng/mL for FB1 and FB2 [3]	

Detailed Experimental Protocols

Here are the methodologies used in the studies that generated the precision data.

Protocol for Chicken Feed and Excreta [1]

This method determined FB1, FB2, FB3, and their hydrolyzed metabolites.

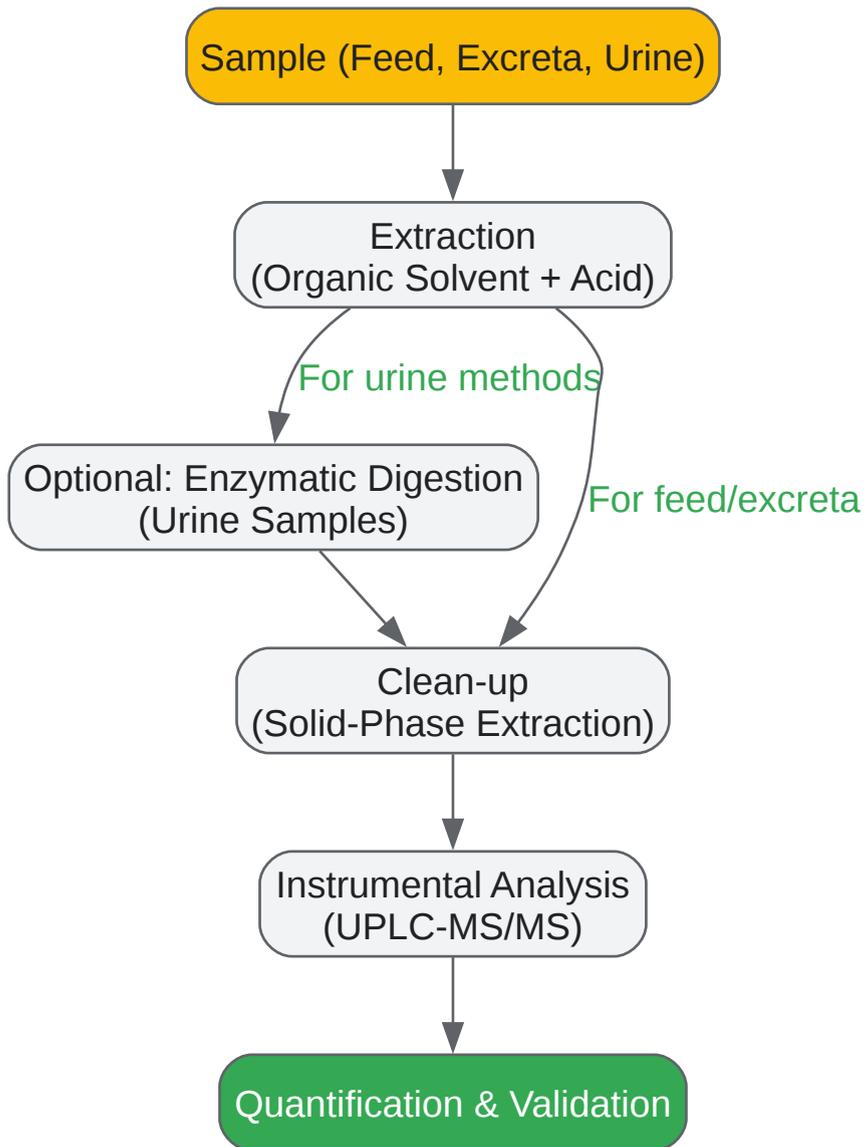
- **Sample Preparation:**
 - **Extraction:** Homogeneous samples were extracted with acetonitrile/water/formic acid (74/25/1, v/v/v).
 - **Clean-up:** For hydrolyzed fumonisins (HFBs), a portion of the extract was alkaline-hydrolyzed (70°C water bath for 1 hour) and purified using an Oasis **MAX solid-phase extraction (SPE)** column.
- **Instrumental Analysis:**
 - **Technique:** Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS).
 - **Column:** CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm).
 - **Mobile Phase:** 0.2% formic acid in water and methanol with 0.2% formic acid, under gradient elution.
- **Validation:** Precision and accuracy were assessed by spiking samples at low, medium, and high concentration levels.

Protocol for Human Urine [2]

This multi-mycotoxin method included FB1, FB2, and FB3.

- **Sample Preparation:**
 - **Enzymatic Digestion:** Urine samples were digested with **β-glucuronidase** to break down conjugated forms of mycotoxins.
 - **Clean-up:** Samples were cleaned using Oasis **HLB solid-phase extraction (SPE)** cartridges.
- **Instrumental Analysis:**
 - **Technique:** Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).
 - The method used **isotopically-labeled internal standards** for accurate quantification.
- **Validation:** The method was validated in-house, demonstrating good linearity, recovery, and precision.

The following diagram illustrates the general workflow for the sample preparation and analysis used in these precise measurements:



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Key Insights for Researchers

- **Internal Standards are Crucial:** The use of stable isotope-labeled internal standards like **Fumonisin B2-13C34** is a standard practice in modern LC-MS/MS methods to correct for losses during sample preparation and signal variations in the mass spectrometer, thereby improving overall precision and accuracy [1] [2].

- **Matrix Matters:** Precision can vary significantly with the sample matrix. Methods must be rigorously validated for each specific matrix (e.g., feed, urine, plasma) as complexity and interferences differ [1] [2] [3].
- **Method Scope:** Many advanced methods are developed as **multi-analyte procedures** to simultaneously detect several fumonisins and their metabolites, which is more efficient for monitoring exposure and transformation [1] [2] [4].

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